![molecular formula C11H17F3N2O B14251067 1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 419544-48-2](/img/structure/B14251067.png)
1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperazine ring substituted with dimethyl and prop-2-en-1-yl groups, along with a trifluoroethanone moiety, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under controlled conditions.
Substitution Reactions: The dimethyl and prop-2-en-1-yl groups are introduced via substitution reactions using suitable alkylating agents.
Introduction of the Trifluoroethanone Moiety: The trifluoroethanone group is incorporated through a nucleophilic substitution reaction using trifluoroacetyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one: Unique due to the presence of trifluoroethanone moiety.
1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-ethan-1-one: Lacks the trifluoro group, resulting in different chemical and biological properties.
1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trichloroethan-1-one: Contains a trichloro group instead of trifluoro, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to its trifluoroethanone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
419544-48-2 |
|---|---|
Formule moléculaire |
C11H17F3N2O |
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
1-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H17F3N2O/c1-4-5-15-6-9(3)16(7-8(15)2)10(17)11(12,13)14/h4,8-9H,1,5-7H2,2-3H3/t8-,9+/m1/s1 |
Clé InChI |
YXWLKLHVMVZSNQ-BDAKNGLRSA-N |
SMILES isomérique |
C[C@H]1CN([C@@H](CN1C(=O)C(F)(F)F)C)CC=C |
SMILES canonique |
CC1CN(C(CN1C(=O)C(F)(F)F)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


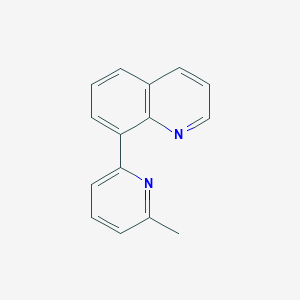
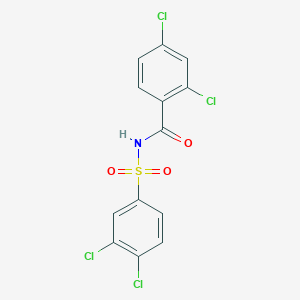
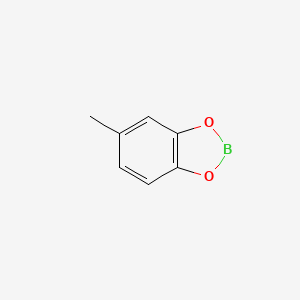
![2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B14251009.png)
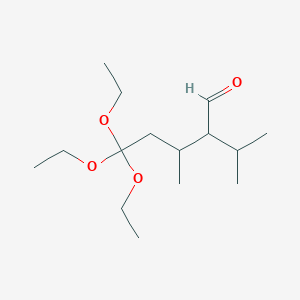
![5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol](/img/structure/B14251018.png)
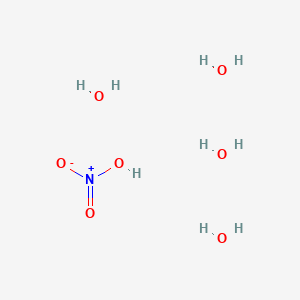
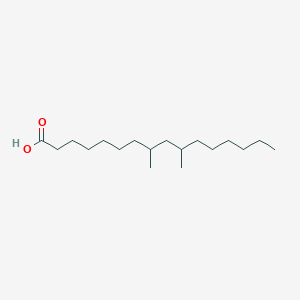
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)
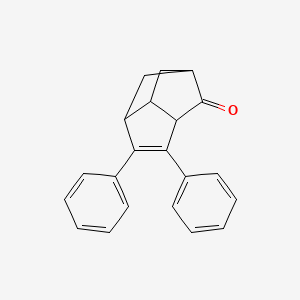
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)
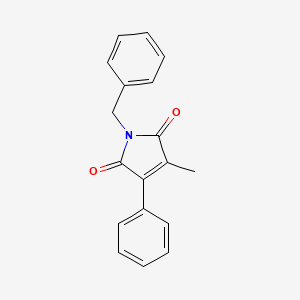
![(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one](/img/structure/B14251072.png)
